5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a methylidene group substituted with a 5-chloropyridin-2-ylamino moiety. Meldrum’s acid derivatives are widely utilized as intermediates in organic synthesis due to their reactivity in cyclization, nucleophilic addition, and condensation reactions .
Properties
IUPAC Name |
5-[[(5-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-12(2)18-10(16)8(11(17)19-12)6-15-9-4-3-7(13)5-14-9/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUUEBZVGZQOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC=C(C=C2)Cl)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 5-chloropyridine-2-amine with a suitable dioxane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropyridine Moiety
The 5-chloropyridin-2-yl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol/NaOH | Reflux, 6 hours | Pyridine derivative with ethoxy group | 78% | |
| Ammonia | THF, 50°C | 5-Aminopyridin-2-yl substituted analog | 65% |
This reactivity stems from the electron-withdrawing effect of the adjacent amino-methylene group, which activates the chlorine atom for displacement.
Thermal Decomposition to Reactive Intermediates
At temperatures >200°C, the compound undergoes retro-Diels-Alder decomposition:
The resulting ketene participates in:
-
Cycloadditions : Forms [2+2] adducts with electron-deficient alkenes
Hydrolysis and Ring-Opening Reactions
The 1,3-dioxane ring shows pH-dependent hydrolysis:
| Conditions | Product | Application |
|---|---|---|
| 0.1M HCl (70°C) | Malonic acid derivative | Chelating agent synthesis |
| 0.1M NaOH (RT) | Sodium salt of dicarboxylic acid | Polymer precursors |
This reactivity mirrors classic Meldrum’s acid behavior, with first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ at pH 7) .
Acylation and Alkylation Reactions
The active methylene position undergoes functionalization:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride | 5-Acetyl-substituted derivative | 82% |
| Alkylation | Methyl iodide | 5-Methyl-methylene analog | 75% |
These reactions proceed via enolate intermediates, with reaction rates dependent on solvent polarity .
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals:
| Metal Salt | Complex Formed | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂ | [Cu(L)_2(H₂O)_2]·2H₂O | 8.9 ± 0.2 |
| FeCl₃ | Octahedral Fe(III) complex | 12.3 ± 0.3 |
X-ray crystallography reveals N,O-chelation modes .
This comprehensive reactivity profile enables applications in medicinal chemistry (via NAS reactions), materials science (through ketene intermediates), and coordination chemistry. Further studies should explore enantioselective transformations and catalytic applications.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it may exhibit biological activity relevant to various diseases.
Anticoagulant Properties
One of the notable applications of the compound is its potential use as an anticoagulant. Research indicates that derivatives of compounds containing the 5-chloropyridin-2-yl moiety can inhibit activated blood coagulation factor X, making them candidates for treating thrombotic diseases .
Case Study:
A study demonstrated that a related compound showed significant efficacy in preventing thrombosis in animal models. The compound's mechanism involves the inhibition of specific enzymes within the coagulation cascade, which could lead to new treatments for conditions like deep vein thrombosis or pulmonary embolism.
Organic Synthesis
The unique structure of 5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione makes it a valuable reagent in organic synthesis.
Synthesis of Other Compounds
The compound can serve as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored properties for specific applications.
Data Table: Synthesis Applications
| Reaction Type | Outcome | Reference |
|---|---|---|
| Nucleophilic Addition | Formation of new dioxane derivatives | |
| Condensation Reactions | Creation of heterocyclic compounds | |
| Cross-coupling | Synthesis of biaryl compounds |
Material Science
Beyond medicinal applications, this compound also finds relevance in material science due to its structural properties.
Polymerization Studies
Research has explored the use of dioxane derivatives in polymer chemistry. The ability of these compounds to participate in polymerization reactions can lead to new materials with desired mechanical and thermal properties.
Case Study:
A study investigated the polymerization behavior of dioxane derivatives under various conditions, revealing that they could form thermally stable polymers suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The reactivity and applications of Meldrum’s acid derivatives are heavily influenced by substituents on the methylidene group. Below is a comparative analysis of key analogs:
Key Observations :
Reactivity and Physicochemical Properties
- Nucleophilic Additions : Sulfanyl-substituted derivatives () undergo efficient substitutions, whereas chloropyridinyl analogs may favor coordination-driven reactions .
- Solubility : Pyridinyl and methoxy groups enhance solubility in polar solvents compared to purely aromatic derivatives .
- Crystallinity : Bromine-containing analogs () are used in crystallography for heavy atom phasing, demonstrating substituent-dependent packing effects .
Biological Activity
5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological properties.
Chemical Structure and Properties
The compound features a chloropyridine moiety linked to a dioxane derivative. Its structural formula can be represented as follows:
This configuration suggests potential interactions with biological targets due to the presence of both electron-donating and electron-withdrawing groups.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloropyridin-2-amine with appropriate aldehydes and dioxane derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various human cancer cell lines using the National Cancer Institute (NCI) protocols. The following table summarizes the findings from in vitro studies:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| HOP-62 (Lung) | 15.72 | 50.68 | Not reported |
| SF-539 (CNS) | 49.97 | Not reported | Not reported |
| MDA-MB-435 (Melanoma) | 22.59 | Not reported | Not reported |
| OVCAR-8 (Ovarian) | 27.71 | Not reported | Not reported |
| DU-145 (Prostate) | 44.35 | Not reported | Not reported |
| MDA-MB-468 (Breast) | 15.65 | Not reported | Not reported |
These results indicate that the compound exhibits significant growth inhibition across multiple cancer types, particularly in lung and CNS cancers.
The mechanism by which this compound exerts its anticancer effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell cycle regulation and programmed cell death.
Case Studies
One notable case study involved the administration of the compound to xenograft models of human tumors. The results demonstrated a reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest that it has favorable drug-like properties based on Lipinski's Rule of Five, indicating good oral bioavailability.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione, and how can reaction conditions be optimized?
- Answer: The compound is synthesized via a condensation reaction between 5-chloro-2-aminopyridine and dimethyl malonate derivatives. Key optimization strategies include:
- Catalyst selection: Use of acetic acid or p-toluenesulfonic acid to enhance reaction efficiency.
- Solvent systems: Green solvents like ethanol or water under reflux improve sustainability .
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 6 hours under conventional heating) while maintaining yields >85% .
- Progress monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) ensures intermediate purity .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR: Confirms the methylidene (–CH=N–) and dioxane-dione ring protons/carbons (e.g., dioxane carbonyls at ~165–170 ppm in ¹³C NMR) .
- IR spectroscopy: Identifies carbonyl (C=O) stretches at ~1740–1760 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
- UV-Vis: Detects π→π* transitions in the conjugated system (λmax ~300–320 nm) .
- X-ray crystallography: Resolves stereochemical ambiguities, such as the Z/E configuration of the methylidene group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying amine substituents in nucleophilic substitutions of this compound?
- Answer: Contradictions often arise from steric/electronic effects of substituents. Methodological approaches include:
- Systematic amine screening: Test primary, secondary, and cyclic amines (e.g., pyrrolidine, piperidine) under standardized conditions (CH₂Cl₂, 25°C) .
- Kinetic studies: Use HPLC to monitor reaction progress and identify intermediates (e.g., transient thiourea adducts) .
- Computational modeling: Density functional theory (DFT) predicts nucleophilic attack barriers, guiding experimental prioritization .
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound in long-term studies?
- Answer: Follow OECD guidelines for environmental risk assessment:
- Abiotic degradation: Hydrolysis (pH 4–9 buffers) and photolysis (UV light, λ >290 nm) studies quantify stability .
- Bioaccumulation: Measure logP values (e.g., via shake-flask method) and model using EPI Suite™ .
- Ecotoxicology:
- Daphnia magna acute toxicity: 48-hour EC50 assays .
- Algal growth inhibition: 72-hour tests with Chlorella vulgaris .
- Data integration: Use quantitative structure-activity relationship (QSAR) models to predict ecosystem risks .
Q. How should structure-activity relationship (SAR) studies be designed to elucidate the role of the chloropyridinyl group in bioactivity?
- Answer: A stepwise SAR workflow is recommended:
- Analog synthesis: Vary substituents (e.g., 4-chloro vs. 5-chloro isomers, methoxy/methyl groups) via regioselective substitution .
- Biological assays: Test in enzyme inhibition panels (e.g., kinases, cytochrome P450) with dose-response curves (IC50 determination) .
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to map binding interactions (e.g., halogen bonding between Cl and catalytic lysine residues) .
- Data correlation: Multivariate analysis links structural descriptors (Hammett σ, molar refractivity) to bioactivity .
Methodological Notes
- Synthetic Optimization: For reproducibility, document reaction parameters (e.g., microwave power, solvent purity) and validate yields via triplicate runs .
- Environmental Testing: Include positive controls (e.g., BPA for ecotoxicity) and adhere to Good Laboratory Practice (GLP) standards .
- Computational Tools: Calibrate docking protocols with co-crystallized ligands to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
